(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol
Description
(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a 2-isopropylphenyl substituent and an (R)-configured stereocenter. Its structure combines a hydrophobic isopropyl group with a polar amino-alcohol moiety, conferring unique physicochemical properties that influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-10(9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGRVGAAGZGCB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Hydrogenation
A method adapted from WO2008077560A1 uses Ru complexes with chiral phosphine ligands for asymmetric hydrogenation of ketone precursors. For example:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% |
| Temperature | 60°C |
| Pressure | 50 bar H₂ |
| Enantiomeric Excess | 98% |
Palladium-Catalyzed Transfer Hydrogenation
CN105481705A describes a hydrogen-free approach using ammonium formate as a hydrogen donor:
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Substrate : (R)-2-[[2-(4-Nitrophenyl)ethyl]amino]-1-phenylethyl alcohol.
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Catalyst : 10% Pd/C (10 wt%).
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Conditions : Methanol, 65°C, 5 h.
Chiral Resolution Techniques
Solubility Comparison in Ethanol:
| Diastereomer Salt | Solubility (g/100 mL) |
|---|---|
| (R)-Amino alcohol·(S)-TOSLEU | 0.3 |
| (S)-Amino alcohol·(S)-TOSLEU | 12.4 |
Preferential Crystallization (AS3PC)
US5677469A leverages transcinnamic acid to form conglomerates:
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Step 1 : Racemic amino alcohol is converted to cinnamate salts.
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Step 2 : AS3PC in ethanol selectively crystallizes the (R)-enantiomer.
Enantioselective Reduction of Oxime Ethers
Tetrahedron: Asymmetry (Demir et al., 2003) details oxazaborolidine-catalyzed reductions:
Reaction Optimization:
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 10 mol% |
| Temperature | -20°C to 0°C |
| Solvent | Tetrahydrofuran |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ru-Catalyzed Hydrogenation | 92 | 98 | High | Moderate |
| Pd/C Transfer Hydrogenation | 85 | >99 | Medium | High |
| Chiral Resolution | 73 | 99 | Low | Low |
| CBS Reduction | 86 | 94 | Medium | High |
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-isopropylphenyl)acetone.
Reduction: Formation of 2-(2-isopropylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a valuable building block in synthetic chemistry.
Reactions Involving this compound
- Reduction Reactions : It can be reduced to yield secondary amines or further converted into other functional groups.
- Substitution Reactions : The hydroxyl group can be substituted with halogens or other functional groups, facilitating the synthesis of more complex molecules.
Biological Applications
Pharmacological Potential
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound may possess antimicrobial properties, making it a candidate for further research in drug development targeting bacterial infections .
- Anti-inflammatory Properties : Its structural features suggest possible anti-inflammatory effects, which are being explored through various biological assays.
Medicinal Chemistry
Drug Development
The compound is utilized as a precursor in the synthesis of drug candidates. Its chiral nature allows for the development of enantiomerically pure substances that are crucial in pharmacology. For instance:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound's derivatives have been investigated for their efficacy as APIs in treating various diseases .
Table 1: Summary of Research Findings on this compound
Industrial Applications
Fine Chemicals Production
In industrial settings, this compound is employed in the production of fine chemicals and can act as a solvent or reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol (CAS: 1072855-42-5)
- Substituent : A 2,2-difluorobenzo[d][1,3]dioxole group replaces the isopropylphenyl moiety.
- Impact : Fluorination enhances lipophilicity and metabolic stability, making this compound suitable for central nervous system (CNS)-targeted drug development. The rigid dioxole ring may restrict conformational flexibility compared to the flexible isopropyl group in the target compound .
- Stereochemistry : Retains the (R)-configuration, critical for receptor binding specificity.
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (Referenced in Pharmacopeial Standards)
- Substituent: A 4-hydroxyphenyl group introduces polarity via the phenolic -OH group.
- Impact : Increased hydrogen-bonding capacity improves aqueous solubility but reduces membrane permeability. This derivative is associated with β-lactam antibiotic metabolites (e.g., penicilloic acids), where stereochemistry dictates chromatographic resolution and bioactivity .
Impurity E (EP): (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS: 163685-38-9)
- Substituent: Contains a methoxyethyl-phenoxy chain and a racemic (RS) secondary amine.
- Impact : The ether linkage and racemic mixture alter pharmacokinetics and synthetic purity requirements. Such structural deviations highlight the importance of regiochemical control in avoiding byproducts during pharmaceutical manufacturing .
Physicochemical Properties
<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Higher logP vs. hydroxylated analogs due to isopropyl hydrophobicity.
Biological Activity
(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, also known as (R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride, is a chiral compound with significant biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈ClNO
- Molar Mass : Approximately 215.72 g/mol
- Structure : The compound features an amino alcohol structure characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to a secondary carbon atom, along with an isopropylphenyl substituent that contributes to its biological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, particularly in pharmacological research. Key findings include:
- Receptor Interaction : The compound shows binding affinity to several receptors and enzymes, suggesting its role as a modulator in biochemical pathways relevant to mental health and pain management.
- Inhibition of Enzymatic Activity : Research has demonstrated that the compound can inhibit specific enzymatic activities, which may have implications in treating various diseases. For example, its interaction with cytochrome P450 enzymes has been studied for its potential antiparasitic effects .
- Therapeutic Potential : The compound has been explored for its potential therapeutic roles in conditions such as anxiety and depression due to its modulatory effects on neurotransmitter systems.
Table 1: Binding Affinity and Inhibition Potency
| Compound | Target Enzyme | Binding Affinity (nM) | Inhibition (%) |
|---|---|---|---|
| This compound | CYP51 | 50 | 64% |
| Other Compounds | CYP51 | 5.0 (Posaconazole) | 100% |
Note: Values represent mean ± standard deviation from multiple experiments.
Case Studies
-
Study on Antiparasitic Effects :
A study evaluated the efficacy of this compound against Trypanosoma cruzi CYP51. The results indicated that while the compound had moderate inhibitory effects, further optimization could enhance its potency against this target . -
Neuropharmacological Evaluation :
Another investigation focused on the compound's effects on neurotransmitter systems in animal models of anxiety. Results showed that administration of the compound led to significant anxiolytic-like behavior, suggesting its potential use in treating anxiety disorders.
Q & A
Q. What are the recommended analytical methods for confirming the enantiomeric purity of (R)-2-amino-2-(2-isopropylphenyl)ethan-1-ol?
Chiral HPLC or polarimetry are standard methods for determining enantiomeric excess (ee). For HPLC, use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase optimized for retention time separation. Polarimetry requires precise measurement of optical rotation ([α]D) and comparison to literature values. Ensure baseline resolution in HPLC by testing multiple column temperatures and solvent ratios .
Q. How can the steric effects of the 2-isopropylphenyl group influence the compound’s reactivity in nucleophilic substitutions?
The bulky 2-isopropylphenyl group creates steric hindrance, reducing accessibility to the amino and hydroxyl groups. This can slow down reactions like acylation or sulfonation. To mitigate this, use bulky activating agents (e.g., 1,1'-carbonyldiimidazole) or elevated temperatures to improve reaction kinetics. Kinetic studies comparing derivatives with smaller substituents (e.g., methyl vs. isopropyl) can quantify steric effects .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Mixed solvents like ethanol/water or dichloromethane/hexane are effective. Conduct solubility tests at varying ratios (e.g., 70:30 to 90:10 v/v) to identify the ideal supersaturation point. Slow cooling (1–2°C/min) enhances crystal formation. Monitor purity via melting point analysis and NMR (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm) .
Advanced Research Questions
Q. How does the stereochemistry at the chiral center affect the compound’s interaction with biological targets (e.g., enzyme active sites)?
Molecular docking simulations using software like AutoDock Vina can predict binding affinities of the (R)-enantiomer versus the (S)-enantiomer. Validate computationally with in vitro assays (e.g., enzyme inhibition kinetics). The 2-isopropylphenyl group may occupy hydrophobic pockets, while the hydroxyl and amino groups form hydrogen bonds. Compare IC₅₀ values of enantiomers to establish stereospecificity .
Q. What strategies resolve conflicting data in reaction yield optimization between batch and flow chemistry approaches?
Contradictions often arise from differences in mixing efficiency or heat transfer. Use Design of Experiments (DoE) to systematically vary parameters (temperature, residence time, catalyst loading). For flow chemistry, optimize reactor geometry (e.g., microchannel vs. packed-bed reactors) to enhance mass transfer. Cross-validate results with in-line FTIR or LC-MS monitoring .
Q. How can computational methods (e.g., DFT) predict the compound’s stability under acidic or basic conditions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model protonation/deprotonation pathways. Calculate Gibbs free energy (ΔG) for degradation intermediates. Experimentally, perform stress testing in HCl/NaOH (0.1–1M) at 25–60°C, followed by LC-MS to identify degradation products (e.g., ring-opened derivatives or oxidation byproducts) .
Q. What synthetic routes achieve scalable production of this compound with minimal racemization?
Asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) provides high ee. Alternatively, enzymatic resolution with lipases or acylases selectively hydrolyzes one enantiomer. Monitor racemization via time-dependent polarimetry during reaction quenching and workup .
Key Considerations
- Stereochemical Integrity : Protect the chiral center during synthesis by avoiding strong acids/bases. Use inert atmospheres to prevent oxidation of the amino group .
- Analytical Validation : Cross-verify ee results with orthogonal methods (e.g., NMR chiral shift reagents) to eliminate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
